2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine
Description
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is a phenylamine derivative featuring a pyrazole ring substituted with a methoxy group at the 4-position, connected via a methylene linker to the phenylamine backbone. This structure combines electron-donating (methoxy) and aromatic (pyrazole, phenyl) components, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxypyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-6-13-14(8-10)7-9-4-2-3-5-11(9)12/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCKFBUIRKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine typically involves the reaction of 4-methoxypyrazole with a suitable phenylamine derivative. One common method is the condensation reaction between 4-methoxypyrazole and benzylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine
- Structure : Pyrazole ring with 4-methoxyphenyl and 3-methyl substituents, linked to an amine at position 5 .
- Comparison: Unlike the target compound, the methoxy group is directly attached to the pyrazole ring rather than via a methylene linker.
4-(4-Methylphenyl)-1H-pyrazol-5-amine
- Structure : Pyrazole with a 4-methylphenyl substituent and amine at position 5 .
- Comparison : The methyl group is less electron-donating than methoxy, which may reduce the compound’s electron density and polarizability. This could lower thermal stability compared to the methoxy-substituted target compound .
(3,4-Dimethyl)phenylamine
- Structure : Phenylamine with methyl groups at positions 3 and 4 .
- Comparison: Disubstitution enhances steric bulk and electron-donating effects, leading to potent Nrf2 transcriptional activation in angucyclinone derivatives.
Physicochemical Properties
Key Observations :
- The methoxy group in the target compound likely enhances solubility compared to methyl-substituted analogues due to increased polarity.
- Pyrazole-linked compounds generally exhibit high thermal stability (>220°C), making them suitable for optoelectronic applications .
Key Observations :
- Disubstituted phenylamines (e.g., 3,4-dimethyl) show potent bioactivity but moderate toxicity. The target compound’s methoxy group may balance bioactivity and safety due to reduced steric hindrance compared to bulkier substituents .
- Pyrazole rings are associated with lower cytotoxicity in drug discovery contexts, suggesting the target compound may have favorable toxicity profiles .
Biological Activity
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, also known by its CAS number 1878968-92-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxypyrazole moiety attached to a phenylamine backbone, which is significant for its biological interactions. The structural formula can be represented as follows:
This structure is critical as it influences the compound's solubility, stability, and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit the following activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in combating antibiotic-resistant bacteria.
- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cell lines, suggesting a mechanism that could interfere with cellular growth pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by metabolic dysregulation.
Antimicrobial Studies
Recent studies have evaluated the antimicrobial efficacy of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. For instance, an investigation into its activity against Staphylococcus aureus and Escherichia coli revealed Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These results suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
In vitro studies have demonstrated that 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine exhibits antiproliferative effects on several cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 200 |
| A549 | 250 |
These findings indicate a promising avenue for further exploration in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
